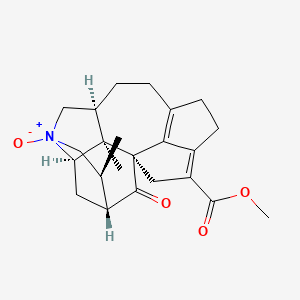
Hispidone
Übersicht
Beschreibung
Hispidone, also known as 5-hydroxy-2-methyl-2H-pyran-4-one, is a chemical compound that has recently been studied for its potential applications in scientific research. It is a natural product that is derived from the fermentation of various plants and fungi, and is known to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicine
Hispidone has been identified in various plants used in traditional medicine . It’s a flavanone, a type of polyphenolic compound, which are known for their antioxidant properties. Antioxidants are crucial in medicine as they can protect the body’s cells from damage caused by free radicals .
Pharmacology
Hispidone could potentially be used in pharmacology due to its cholinesterase inhibitory properties . Cholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other types of dementia, as they can increase the levels of acetylcholine, a neurotransmitter, in the brain .
Chemistry
In the field of chemistry, Hispidone can be used as a reference compound for the synthesis of new compounds . Its structure can serve as a template for the development of new molecules with similar or improved properties .
Biology
Hispidone might have potential applications in biology, particularly in studies related to flavanones. Flavanones are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects .
Neuroscience
Given its cholinesterase inhibitory properties, Hispidone could potentially be used in neuroscience research, particularly in studies related to neurodegenerative diseases like Alzheimer’s .
Agriculture
While there’s no direct evidence of Hispidone being used in agriculture, flavanones (the group Hispidone belongs to) are known to have insecticidal and anti-fungal properties. Therefore, Hispidone could potentially be used in the development of natural pesticides or fungicides .
Eigenschaften
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5,6-dihydroxy-7,7-dimethyloxepan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBXWXOYFGZLRU-VRUJEOEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hispidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Hispidone and where is it found?
A1: Hispidone is a naturally occurring flavanone, a type of flavonoid, first isolated from the plant Onosma hispida []. It has since been found in other plant species, including Dysoxylum alliaceum [] and Eurycoma longifolia [], which are known for their medicinal properties.
Q2: What is the structure of Hispidone?
A2: Hispidone is characterized as (2S)-5,2'-dihydroxy-7,4',5'-trimethoxyflavanone. While its molecular formula hasn't been explicitly stated in the provided research, it can be deduced as C18H18O7. The structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) [, , ].
Q3: What are the reported biological activities of Hispidone?
A3: Hispidone has demonstrated cytotoxic activity against cancer cell lines. Specifically, it displayed potent cytotoxic activity against P388 and KB cells []. Additionally, while not as potent as other compounds isolated in the same study, Hispidone showed some inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, suggesting potential anti-inflammatory activity [].
Q4: How does the structure of Hispidone relate to its activity?
A4: While specific structure-activity relationship (SAR) studies focusing solely on Hispidone haven't been conducted within the provided research, its classification as a tirucallane-type triterpene links it to a class of compounds with known cytotoxic activities [, ]. Further research is needed to fully understand the impact of specific structural features on its biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




